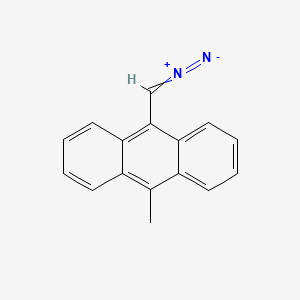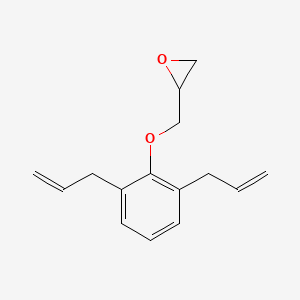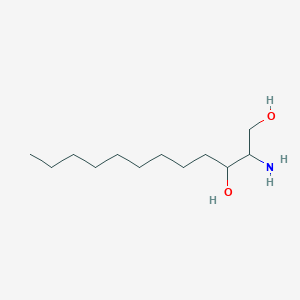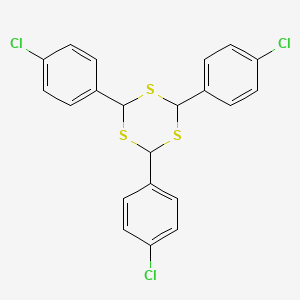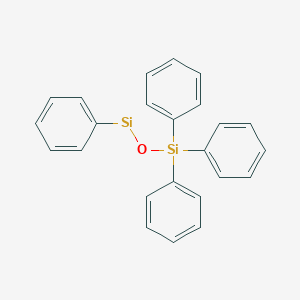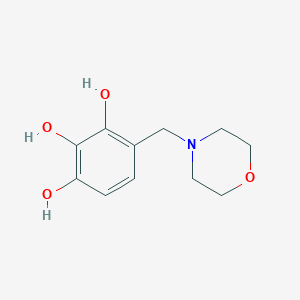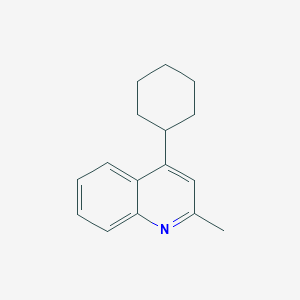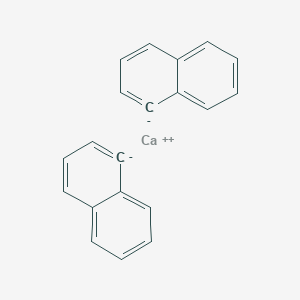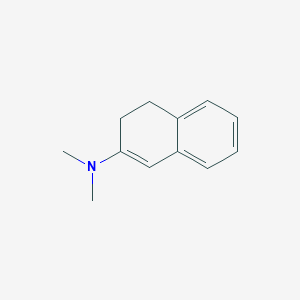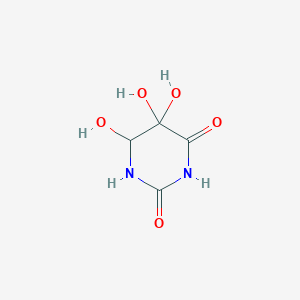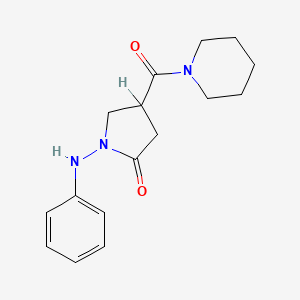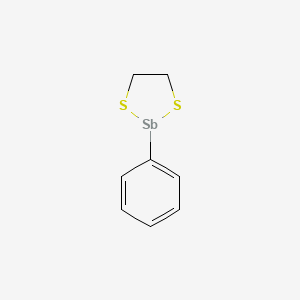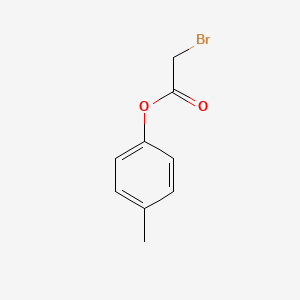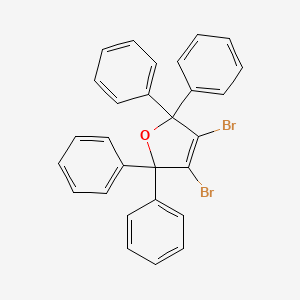
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms and four phenyl groups attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol with bromine. The reaction proceeds through the formation of a mono-deprotonated acetylenic diol, followed by hydrolysis and addition of bromine to yield a dibromo-substituted secondary product. Finally, dehydration and ring closure result in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The dihydrofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as conducting polymers.
Mechanism of Action
The mechanism by which 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and phenyl groups play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways. The exact mechanism can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Used in organic electronics and photocatalytic applications.
2,3-Dibromonaphthalene: Employed as a host for fluorescent polycyclic aromatic hydrocarbons and in organic electronics.
5,5-Dibromo-2,25,2-terthiophene: Utilized in the synthesis of conducting polymers.
Uniqueness
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is unique due to its specific structure, which includes a dihydrofuran ring with two bromine atoms and four phenyl groups. This structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
36992-21-9 |
|---|---|
Molecular Formula |
C28H20Br2O |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
3,4-dibromo-2,2,5,5-tetraphenylfuran |
InChI |
InChI=1S/C28H20Br2O/c29-25-26(30)28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)31-27(25,21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI Key |
JHVVCWXKHRLARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=C(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


